An In-depth Technical Guide to 2-Methoxy-1,3-propanediol: Structure, Isomerism, and Applications
An In-depth Technical Guide to 2-Methoxy-1,3-propanediol: Structure, Isomerism, and Applications
Introduction: The Scientific Landscape of Methoxy-Substituted Diols
In the landscape of modern drug discovery and materials science, small, functionalized molecules serve as foundational building blocks for complex chemical architectures. Among these, glycerol ethers and their derivatives are of significant interest due to their unique physicochemical properties, including their potential as solvents, cryoprotectants, and synthetic intermediates.[1][2] This guide provides a detailed technical examination of 2-methoxy-1,3-propanediol, a specific glycerol methyl ether. Given the relative scarcity of published data on this particular isomer, this document synthesizes available information with expert-driven analysis of its structure, stereochemistry, and potential utility. We will also conduct a comparative analysis with its more thoroughly characterized constitutional isomer, 3-methoxy-1,2-propanediol, to provide a comprehensive understanding for researchers, chemists, and professionals in drug development.
Part 1: The Core Compound: 2-Methoxy-1,3-propanediol
2-Methoxy-1,3-propanediol is a diol mono-ether with the methoxy group positioned on the central carbon of the propane backbone. This seemingly subtle structural feature has significant implications for its symmetry, stereochemistry, and chemical behavior.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for reproducible research. The key identifiers for 2-methoxy-1,3-propanediol are compiled below.
| Identifier | Value | Source |
| IUPAC Name | 2-methoxypropane-1,3-diol | NIST |
| CAS Number | 761-06-8 | ChemicalBook |
| Molecular Formula | C₄H₁₀O₃ | NIST |
| Molecular Weight | 106.12 g/mol | NIST |
| InChI | InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 | NIST |
| InChIKey | RKOGJKGQMPZCGG-UHFFFAOYSA-N | NIST |
| SMILES | COC(CO)CO |
Structural Formula and Physicochemical Properties
The structural formula reveals a central methoxy group flanked by two primary hydroxyl groups. This arrangement distinguishes it from its isomers and dictates its physical properties.
Caption: 2D Structure of 2-Methoxy-1,3-propanediol.
While extensive experimental data is not widely published, key physicochemical properties can be estimated or are available from chemical suppliers.
| Property | Value (Estimated/Reported) | Source |
| Appearance | Colorless Oil | ChemicalBook |
| Boiling Point | 139.02°C (rough estimate) | ChemicalBook |
| Density | 1.0636 g/mL (rough estimate) | ChemicalBook |
| Refractive Index | 1.4390 (estimate) | ChemicalBook |
| pKa | 13.90 ± 0.10 (Predicted) | ChemicalBook |
| Solubility | Sparingly in DMSO, Slightly in Methanol | ChemicalBook |
Stereochemistry: The Chiral Center
A critical feature for drug development professionals is the presence of chirality. The central carbon atom (C2) of 2-methoxy-1,3-propanediol is bonded to four different groups: a hydrogen atom, a methoxy group (-OCH₃), and two hydroxymethyl groups (-CH₂OH). Therefore, C2 is a stereocenter, and the molecule exists as a pair of enantiomers: (R)-2-methoxy-1,3-propanediol and (S)-2-methoxy-1,3-propanediol.
Caption: Enantiomers of 2-Methoxy-1,3-propanediol.
Expertise & Causality: The stereochemistry of a molecule is paramount in pharmacology, as biological systems (enzymes, receptors) are themselves chiral. The two enantiomers of a drug candidate can have drastically different efficacy, metabolism, and toxicity profiles.[3] The synthesis of enantiomerically pure forms of 2-methoxy-1,3-propanediol would therefore be a crucial step for its use as a chiral building block in pharmaceutical synthesis.
Predicted Spectroscopic Analysis
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¹H NMR Spectroscopy:
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-OCH₃ (3H, singlet): Expected around δ 3.3-3.4 ppm. This signal will be a sharp singlet as there are no adjacent protons for coupling.
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-CH(OCH₃)- (1H, quintet or multiplet): Expected around δ 3.5-3.7 ppm. This proton is coupled to the four protons of the two adjacent -CH₂OH groups, theoretically leading to a quintet (n+1 rule, n=4). In practice, this may appear as a more complex multiplet.
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-CH₂OH (4H, doublet): Expected around δ 3.6-3.8 ppm. The two -CH₂OH groups are chemically equivalent due to the molecule's symmetry. Their four protons are coupled to the single proton on C2, resulting in a doublet.
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-OH (2H, broad singlet): The chemical shift is variable (typically δ 2-5 ppm) and depends on concentration and solvent. The signal will likely be broad and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
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-OCH₃: Expected around δ 58-60 ppm.
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-CH₂OH: Expected around δ 63-65 ppm.
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-CH(OCH₃)-: This is the most downfield carbon due to being bonded to two oxygen atoms. Expected around δ 78-82 ppm.
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
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C-O Stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, corresponding to the C-O bonds of the ether and alcohol functionalities.
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Proposed Synthesis Methodology
A robust synthesis of 2-methoxy-1,3-propanediol is not documented in mainstream chemical literature, presenting an opportunity for synthetic innovation. A logical and field-proven approach would involve the selective methylation of the central, secondary hydroxyl group of glycerol. This requires a protection-methylation-deprotection strategy.
Caption: Proposed Synthesis Workflow for 2-Methoxy-1,3-propanediol.
Experimental Protocol (Self-Validating System):
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Protection of Primary Hydroxyls:
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Rationale: The two primary hydroxyl groups of glycerol are more sterically accessible and generally more reactive than the secondary one. Protecting them as a cyclic ketal (e.g., an acetonide, forming solketal) is a standard and efficient method to isolate the secondary hydroxyl for subsequent reaction.
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Procedure: Dissolve glycerol in an excess of acetone with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the protected product. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Neutralize the acid catalyst, remove the excess acetone under reduced pressure, and purify the resulting solketal by distillation.
-
-
Methylation of the Secondary Hydroxyl:
-
Rationale: With the primary hydroxyls blocked, the free secondary hydroxyl can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
-
Procedure: Dissolve the purified solketal in a dry, aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the alkoxide. Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with methanol or water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methylated intermediate.
-
-
Deprotection:
-
Rationale: The final step is the removal of the acetonide protecting group to regenerate the primary hydroxyls. This is typically achieved by acid-catalyzed hydrolysis.
-
Procedure: Dissolve the crude methylated intermediate in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir at room temperature, monitoring the reaction by TLC.
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Workup & Purification: Once the reaction is complete, neutralize the acid and extract the final product, 2-methoxy-1,3-propanediol, into an appropriate solvent. The final purification would be achieved via vacuum distillation or column chromatography to yield the pure product.
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Part 2: Isomers of 2-Methoxy-1,3-propanediol
An in-depth understanding of a molecule requires a thorough analysis of its isomers, which share the same molecular formula (C₄H₁₀O₃) but differ in atomic arrangement.
Constitutional Isomerism: 3-Methoxy-1,2-propanediol
The most prominent constitutional isomer is 3-methoxy-1,2-propanediol (CAS: 623-39-2) , where the methoxy group is located on a terminal carbon. This structural difference leads to distinct chemical and physical properties.[1][4]
Caption: Isomeric Relationship.
Comparative Data Table:
| Property | 2-Methoxy-1,3-propanediol | 3-Methoxy-1,2-propanediol | Source |
| Structure | Symmetric, secondary ether | Asymmetric, primary ether | - |
| CAS Number | 761-06-8 | 623-39-2 | ChemicalBook, PubChem[4] |
| Boiling Point | ~139°C (est.) | 220°C | ChemicalBook, Sigma-Aldrich[1][5] |
| Density | ~1.06 g/mL (est.) | 1.114 g/mL at 25°C | ChemicalBook, Sigma-Aldrich[1][5] |
| Chirality | Chiral at C2 | Chiral at C2 | - |
| Synonyms | Glycerol 2-Methyl Ether | Glycerol α-Monomethyl Ether | ChemicalBook[5] |
Trustworthiness: The data for 3-methoxy-1,2-propanediol is well-documented across multiple databases and commercial supplier listings, providing a reliable point of comparison.[1][4][5][6][7]
Stereoisomerism in 3-Methoxy-1,2-propanediol
Similar to its 2-methoxy counterpart, 3-methoxy-1,2-propanediol is also chiral. Its C2 carbon is attached to four different groups: -H, -OH, -CH₂OH, and -CH₂OCH₃. Therefore, it also exists as a pair of enantiomers, (R)- and (S)-3-methoxy-1,2-propanediol.[2] The synthesis and separation of these enantiomers are critical for their application in chiral chemistry.
Part 3: Applications in Research and Drug Development
While direct applications of 2-methoxy-1,3-propanediol are not extensively reported, its structural features allow for informed speculation on its potential roles, particularly when viewed through the lens of its isomers and related compounds.
Potential as a Specialty Solvent and Reagent
With two hydroxyl groups and an ether linkage, 2-methoxy-1,3-propanediol is a polar, protic molecule capable of hydrogen bonding. These characteristics suggest its utility as:
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A "Green" Solvent: Its likely high boiling point and potential biodegradability make it a candidate for replacing more volatile or toxic organic solvents in certain applications.
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A Building Block (Synthon): The two primary hydroxyl groups can be further functionalized, making it a useful C3-scaffold for synthesizing more complex molecules. The central methoxy group provides steric bulk and modulates the electronic properties compared to glycerol.
Relevance in Medicinal Chemistry
The incorporation of a methoxy group is a common strategy in drug design. It can improve a molecule's metabolic stability by blocking sites of oxidation, enhance membrane permeability, and favorably influence binding to target proteins.[8]
For example, its isomer, 3-methoxy-1,2-propanediol (also known as 1-O-methyl-rac-glycerol), has been studied as a cryoprotective agent for preserving mononuclear blood cells.[1] This application leverages its ability to mitigate cell damage during freezing, a property stemming from its structure as a lipophilic derivative of glycerol. The related compound, 3-methoxy-1-propanol, is used as a building block in the synthesis of pharmaceutical compounds, including stomach therapeutics.[8] These established uses for structurally similar molecules strongly suggest that 2-methoxy-1,3-propanediol could serve as a valuable intermediate or fragment in drug discovery programs.
Conclusion
2-Methoxy-1,3-propanediol represents an intriguing yet underexplored chemical entity. Its symmetric, chiral structure offers a unique alternative to its more common isomer, 3-methoxy-1,2-propanediol. This guide has provided a comprehensive technical overview by integrating known data with predictive analysis of its stereochemistry, spectroscopic signatures, and synthetic pathways. For researchers and drug development professionals, the key takeaway is the potential of 2-methoxy-1,3-propanediol as a novel chiral building block. The lack of extensive literature presents a clear opportunity for pioneering research into its synthesis, characterization, and application, potentially unlocking new avenues in materials science and medicinal chemistry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92822, 3-Methoxy-1,2-propanediol. Retrieved from [Link].
- U.S. Patent 6,100,433, "Process for preparing 3-methoxy-1-propanol," issued August 8, 2000.
-
Cheméo (2024). Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Retrieved from [Link].
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NIST (National Institute of Standards and Technology). 1,3-Propanediol, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link].
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Patterson, D., et al. (2013). Sensitive Chiral Analysis Via Microwave Three-wave Mixing. arXiv preprint arXiv:1305.5340. Available at [Link].
- U.S. Patent 4,096,192, "Process for the preparation of 2-methyl-1,3-propanediol," issued June 20, 1978.
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ResearchGate. Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxide catalysts. Retrieved from [Link].
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MDPI (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(9), 1033. Available at [Link].
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Zhu, Y., et al. (2023). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 11, 1289157. Available at [Link].
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Biointerface Research in Applied Chemistry (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Res. Appl. Chem., 10(5), 6157-6166. Available at [Link].
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